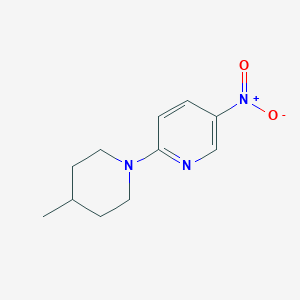

2-(4-Methylpiperidin-1-yl)-5-nitropyridine

CAS No.: 82857-28-1

Cat. No.: VC8138704

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82857-28-1 |

|---|---|

| Molecular Formula | C11H15N3O2 |

| Molecular Weight | 221.26 g/mol |

| IUPAC Name | 2-(4-methylpiperidin-1-yl)-5-nitropyridine |

| Standard InChI | InChI=1S/C11H15N3O2/c1-9-4-6-13(7-5-9)11-3-2-10(8-12-11)14(15)16/h2-3,8-9H,4-7H2,1H3 |

| Standard InChI Key | NFSADVUTONODAJ-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 2-position with a 4-methylpiperidine group and at the 5-position with a nitro group. The piperidine ring adopts a chair conformation, with the methyl group equatorial to minimize steric strain. The nitro group’s electron-withdrawing nature polarizes the pyridine ring, enhancing electrophilic substitution reactivity at the 3- and 4-positions .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 82857-28-1 | |

| IUPAC Name | 2-(4-methylpiperidin-1-yl)-5-nitropyridine | |

| Molecular Formula | ||

| Molecular Weight | 221.26 g/mol | |

| SMILES | CC1CCN(CC1)C2=NC=C(C=C2)N+[O-] | |

| InChI Key | NFSADVUTONODAJ-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

A plausible synthesis involves nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with 4-methylpiperidine. This method aligns with patented protocols for analogous compounds .

Example Synthesis Pathway:

-

Preparation of 2-Chloro-5-nitropyridine:

Nitration of 2-aminopyridine followed by diazotization and chlorination yields 2-chloro-5-nitropyridine . -

Substitution with 4-Methylpiperidine:

Reacting 2-chloro-5-nitropyridine with 4-methylpiperidine in a polar aprotic solvent (e.g., DMF) at elevated temperatures facilitates displacement of the chloride .

Table 2: Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Aminopyridine + HNO | HSO, 55–65°C | 85.7% |

| 2 | 2-Chloro-5-nitropyridine + 4-methylpiperidine | DMF, 120°C, 8h | 76.9% |

Optimization Challenges

Key challenges include minimizing byproducts such as 2-amino-3-nitropyridine during nitration and ensuring complete substitution in the SNAr step. The use of excess 4-methylpiperidine and catalytic iodide ions improves efficiency .

Physicochemical Properties

Solubility and Stability

The compound is likely sparingly soluble in water due to the hydrophobic piperidine moiety but soluble in organic solvents like dichloromethane or ethanol. Stability under acidic conditions is limited due to potential nitro group reduction, whereas it remains stable in neutral or basic environments .

Table 3: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 1.8 (estimated) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Reactivity Profile

-

Nitro Group Reduction: Catalytic hydrogenation or treatment with LiAlH could reduce the nitro group to an amine, forming 2-(4-methylpiperidin-1-yl)-5-aminopyridine.

-

Electrophilic Substitution: The pyridine ring’s 3- and 4-positions are susceptible to bromination or nitration under vigorous conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume